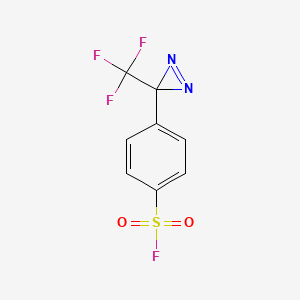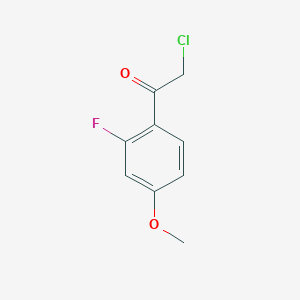
Methyl 4-((2-methoxyphenyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-methoxyphenyl)amino)benzoate is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an amino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-((2-methoxyphenyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 2-methoxyaniline. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
化学反应分析
Types of Reactions
Methyl 4-((2-methoxyphenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated derivatives.
科学研究应用
Methyl 4-((2-methoxyphenyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of methyl 4-((2-methoxyphenyl)amino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the methoxy group.
Methyl 2-aminobenzoate: Similar structure but the amino group is positioned differently on the benzene ring.
Methyl 4-((4-methoxyphenyl)amino)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 4-((2-methoxyphenyl)amino)benzoate is unique due to the specific positioning of the methoxy and amino groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
methyl 4-(2-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-13(14)16-12-9-7-11(8-10-12)15(17)19-2/h3-10,16H,1-2H3 |
InChI 键 |
CLCRQOBYKJHOJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)





![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)


